N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide
Overview
Description
N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide, also known as IMPY, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique structural features and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide involves its binding to the sigma-2 receptor, which leads to the induction of apoptosis (programmed cell death) in cancer cells. This process is mediated by the activation of various signaling pathways, including the ERK and AKT pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular calcium levels. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide in lab experiments is its high affinity and selectivity for the sigma-2 receptor, which allows for the specific targeting of cancer cells. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are numerous future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide, including the development of more potent and selective sigma-2 receptor ligands, the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in preclinical and clinical settings.
Scientific Research Applications
N-(5-iodo-6-methyl-2-pyridinyl)-3-methylbutanamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit high affinity and selectivity for the sigma-2 receptor, which is overexpressed in various cancer cell lines and has been implicated in tumor growth and metastasis.
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7(2)6-11(15)14-10-5-4-9(12)8(3)13-10/h4-5,7H,6H2,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQLRQBAMBSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CC(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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